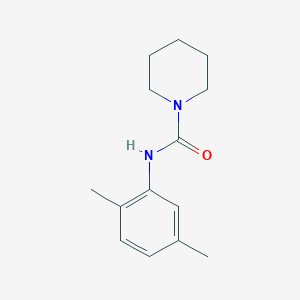
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Nitrophénylazo)-6-(triméthylsilyl)-2-naphtol est un composé organique appartenant à la classe des composés azoïques. Ces composés se caractérisent par la présence d'une double liaison azote-azote (N=N) connectée à deux cycles aromatiques. Le composé se distingue par sa couleur vibrante, ce qui le rend utile dans diverses applications, notamment les colorants et les pigments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-Nitrophénylazo)-6-(triméthylsilyl)-2-naphtol implique généralement une réaction de diazotation suivie d'un couplage azoïque. Le processus commence par la diazotation de la 4-nitroaniline pour former le sel de diazonium. Cet intermédiaire est ensuite couplé avec le 6-(triméthylsilyl)-2-naphtol en milieu basique pour donner le produit final.
Conditions de réaction :
Diazotation : La 4-nitroaniline est traitée avec du nitrite de sodium en présence d'acide chlorhydrique à basse température (0-5°C) pour former le sel de diazonium.
Couplage azoïque : Le sel de diazonium est ensuite réagi avec le 6-(triméthylsilyl)-2-naphtol dans un milieu alcalin (par exemple, l'hydroxyde de sodium) pour former le composé azoïque.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à flux continu et des systèmes de contrôle automatisés pour maintenir des conditions de réaction précises.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-Nitrophénylazo)-6-(triméthylsilyl)-2-naphtol subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur (par exemple, le palladium sur carbone).
Substitution : Le groupe triméthylsilyle peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, formant des quinones.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, palladium sur carbone, éthanol.
Substitution : Nucléophiles tels que les halogénures, en présence d'une base comme le carbonate de potassium.
Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Principaux produits
Réduction : 1-(4-Aminophénylazo)-6-(triméthylsilyl)-2-naphtol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Oxydation : Dérivés de quinones.
Applications de la recherche scientifique
Le 1-(4-Nitrophénylazo)-6-(triméthylsilyl)-2-naphtol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme colorant et pigment en raison de sa couleur vibrante. Il est également utilisé dans l'étude des réactions de couplage azoïque et la synthèse d'autres composés azoïques.
Biologie : Utilisé dans les techniques de coloration pour la microscopie, permettant de visualiser les composants cellulaires.
Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Appliqué dans la fabrication de plastiques colorés, de textiles et d'encres.
Mécanisme d'action
Le composé exerce ses effets principalement par le biais de son groupe azoïque, qui peut subir une isomérisation cis-trans réversible sous l'influence de la lumière. Cette propriété est exploitée dans les applications photochromiques, où le composé change de couleur lorsqu'il est exposé à la lumière. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les récepteurs sensibles à la lumière et la formation de complexes stables avec d'autres molécules.
Applications De Recherche Scientifique
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color. It is also employed in studying azo coupling reactions and the synthesis of other azo compounds.
Biology: Utilized in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the manufacturing of colored plastics, textiles, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization under the influence of light. This property is exploited in photochromic applications, where the compound changes color upon exposure to light. The molecular targets and pathways involved include interactions with light-sensitive receptors and the formation of stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Nitrophénylazo)-résorcinol
- 4-(4-Nitrophénylazo)-1-naphtol
Unicité
Le 1-(4-Nitrophénylazo)-6-(triméthylsilyl)-2-naphtol est unique en raison de la présence du groupe triméthylsilyle, qui confère des propriétés chimiques spécifiques telles qu'une stabilité accrue et une solubilité dans les solvants organiques. Cela le rend particulièrement utile dans les applications où ces propriétés sont souhaitées, comme dans la synthèse de molécules organiques complexes et dans les applications industrielles nécessitant des colorants et des pigments stables.
Propriétés
Numéro CAS |
18663-00-8 |
|---|---|
Formule moléculaire |
C19H19N3O3Si |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)diazenyl]-6-trimethylsilylnaphthalen-2-ol |
InChI |
InChI=1S/C19H19N3O3Si/c1-26(2,3)16-9-10-17-13(12-16)4-11-18(23)19(17)21-20-14-5-7-15(8-6-14)22(24)25/h4-12,23H,1-3H3 |
Clé InChI |
FNGARMKVKDQTCC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)

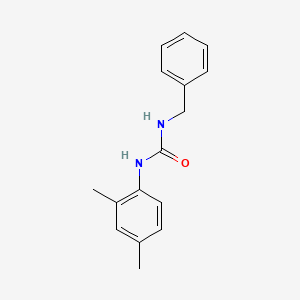
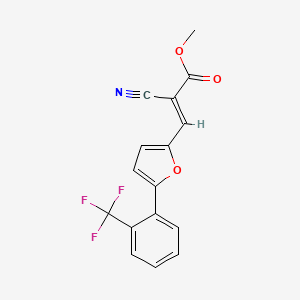

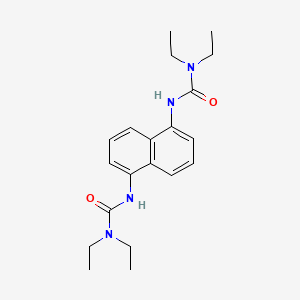
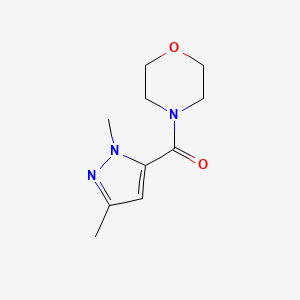
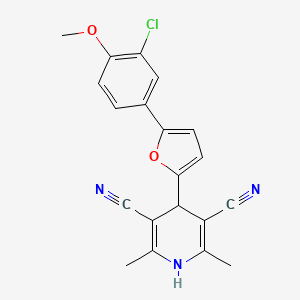


![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
